3-Benzoylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylphenylboronic acid is a compound that has attracted the attention of many researchers due to its unique physical and chemical properties. It has a CAS Number of 1265312-79-5 and a molecular weight of 226.04 .
Synthesis Analysis
Phenylboronic acids, such as this compound, are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester .
Molecular Structure Analysis
The molecular formula of this compound is C13H11BO3 . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G(d,p) basis set .
Chemical Reactions Analysis
Boronic acids, including this compound, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Scientific Research Applications
Catalysis and Chemical Synthesis
- Rhodium-Catalyzed Carboxylation Reactions : 3-Benzoylphenylboronic acid derivatives are used in rhodium-catalyzed carboxylation reactions with carbon dioxide. This method is valuable for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
- Cyclopalladated Complexes Formation : this compound derivatives participate in the formation of cyclopalladated complexes, which show high catalytic activity for Suzuki cross-coupling reactions and exhibit luminescent properties (Kozlov et al., 2008).
- Palladium-Catalyzed Decarboxylative Arylation : These compounds are utilized in palladium-catalyzed decarboxylative arylation processes, which are essential for synthesizing chalcone derivatives (Unoh et al., 2013).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Some derivatives of this compound have been studied for their effectiveness in inhibiting corrosion in materials like mild steel in acidic environments (Chafiq et al., 2020).
Organic Chemistry and Synthesis
- [3 + 2] Annulation Reaction : These compounds are used in [3 + 2] annulation reactions with alkynes or alkenes to form substituted indenones or indanones, contributing significantly to the field of organic synthesis (Miura & Murakami, 2005).
Experimental Oncology
- Antiproliferative Potential in Cancer Cells : Certain derivatives exhibit antiproliferative activities and induce apoptosis in cancer cell lines, indicating their potential use in experimental oncology (Psurski et al., 2018).
Food Science and Toxicology
- Occurrence in Food and Additives : As a derivative of benzoic acid, these compounds are found in foods and additives, with implications for human exposure and public health concerns (del Olmo et al., 2017).
Biomedical Applications
- Glycoprotein Enrichment : Boronic acid-functionalized magnetic nanoparticles derived from these compounds are used for glycoprotein enrichment, showing potential in biomedical fields like drug delivery and biosensing (Zhang et al., 2014).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and proteins, playing a crucial role in numerous biochemical processes .
Mode of Action
Boronic acids, including 3-Benzoylphenylboronic acid, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .
Biochemical Pathways
As a boronic acid derivative, it may be involved in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The compound’s interactions with its targets could lead to various cellular responses, depending on the specific targets and the context of the interaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and more .
Safety and Hazards
Properties
IUPAC Name |
(3-benzoylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKDRPRIEZYLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.